Apstatin

Description

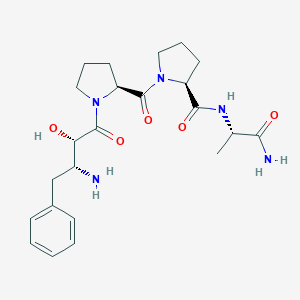

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-1-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]pyrrolidine-2-carbonyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N5O5/c1-14(20(25)30)26-21(31)17-9-5-11-27(17)22(32)18-10-6-12-28(18)23(33)19(29)16(24)13-15-7-3-2-4-8-15/h2-4,7-8,14,16-19,29H,5-6,9-13,24H2,1H3,(H2,25,30)(H,26,31)/t14-,16+,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUUZAPYLPWFHE-HXFGRODQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(C(CC3=CC=CC=C3)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](CC3=CC=CC=C3)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936303 | |

| Record name | 1-[1-(3-Amino-2-hydroxy-4-phenylbutanoyl)prolyl]-N-(1-hydroxy-1-iminopropan-2-yl)pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160470-73-5 | |

| Record name | Apstatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160470735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apstatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04092 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-[1-(3-Amino-2-hydroxy-4-phenylbutanoyl)prolyl]-N-(1-hydroxy-1-iminopropan-2-yl)pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APSTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZK8P9AG86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Apstatin: A Technical Deep Dive into its Mechanism of Action as an Aminopeptidase P Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apstatin is a potent and specific inhibitor of aminopeptidase P (APP), a metalloprotease responsible for the cleavage of N-terminal amino acids from peptides where the penultimate residue is proline. This technical guide elucidates the core mechanism of action of this compound, detailing its inhibitory effects on APP and the subsequent physiological consequences. Through a comprehensive review of existing literature, this document provides quantitative inhibitory data, detailed experimental methodologies, and visual representations of the involved signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Aminopeptidase P

This compound functions as a reversible inhibitor of aminopeptidase P.[1] Its primary molecular target is the active site of this enzyme. Aminopeptidase P (APP) is a crucial enzyme in the renin-angiotensin and kinin-kallikrein systems, where it participates in the degradation of bradykinin. By inhibiting APP, this compound prevents the breakdown of bradykinin, leading to its accumulation and enhanced signaling.[2][3]

Signaling Pathway of this compound's Action

The mechanism can be visualized as a direct inhibition of an enzymatic degradation pathway, leading to the potentiation of a separate signaling cascade.

Caption: Mechanism of this compound leading to cardioprotection.

Quantitative Inhibitory Data

This compound exhibits potent inhibition of aminopeptidase P from different species. The inhibitory activity is typically quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.

| Target Enzyme | Species | Ki Value (µM) | Reference |

| Aminopeptidase P (APP) | Rat | 2.6 | [4] |

| Aminopeptidase P (APP) | Human | 0.64 | [4] |

| Aminopeptidase P2 | Not Specified | ~3 | [1] |

| Aminopeptidase P1 | Not Specified | >100 (for complete inhibition) | [1] |

Experimental Protocols

The cardioprotective effects of this compound have been demonstrated in preclinical models of myocardial ischemia. A key experimental protocol to determine its efficacy is the in vivo rat model of acute myocardial ischemia and reperfusion.

In Vivo Model of Acute Myocardial Ischemia in Rats

This protocol is designed to assess the ability of this compound to reduce the size of a myocardial infarct.[2][3]

1. Animal Model:

-

Adult male rats are used.

-

Anesthesia is induced, typically with pentobarbital.

2. Surgical Procedure:

-

The rat is tracheotomized and ventilated.

-

A thoracotomy is performed to expose the heart.

-

The left coronary artery is ligated to induce ischemia for a defined period (e.g., 30 minutes).

3. Drug Administration:

-

This compound (e.g., 1 mg/kg) is administered intravenously a few minutes before the onset of ischemia.

-

Control groups receive saline or other comparators like ACE inhibitors (e.g., ramiprilat).

-

To confirm the bradykinin-dependent mechanism, a specific B2 receptor antagonist (e.g., HOE140) can be co-administered.

4. Reperfusion:

-

After the ischemic period, the ligature is removed to allow for reperfusion for a longer duration (e.g., 3 hours).

5. Infarct Size Determination:

-

The heart is excised and the coronary artery is re-occluded.

-

A dye (e.g., Evans blue) is perfused to delineate the area at risk (AAR).

-

The heart is sliced and incubated in a solution of triphenyltetrazolium chloride (TTC). TTC stains viable myocardium red, leaving the infarcted tissue pale.

-

The infarct size (IS) is quantified as a percentage of the AAR.

Experimental Workflow

The logical flow of the in vivo experiment can be visualized as follows:

Caption: Workflow for in vivo myocardial infarct size assessment.

Conclusion

This compound's mechanism of action is centered on its specific and reversible inhibition of aminopeptidase P. This leads to a bradykinin-sparing effect, which has been demonstrated to be cardioprotective in preclinical models. The quantitative data underscores its potency, and the detailed experimental protocols provide a framework for further investigation and validation of its therapeutic potential. It is crucial to distinguish the target, Aminopeptidase P (APP), from the similarly abbreviated Amyloid Precursor Protein (APP) to avoid confusion regarding its therapeutic applications.

References

- 1. MEROPS - the Peptidase Database [ebi.ac.uk]

- 2. This compound, a selective inhibitor of aminopeptidase P, reduces myocardial infarct size by a kinin-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a selective inhibitor of aminopeptidase P, reduces myocardial infarct size by a kinin-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Apstatin as an Aminopeptidase P Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apstatin, with the chemical name N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-prolyl-L-prolyl-L-alaninamide, is a potent and specific inhibitor of aminopeptidase P (APP). This enzyme plays a crucial role in the metabolism of peptides with a penultimate N-terminal proline residue, most notably the vasoactive peptide bradykinin. By inhibiting APP, this compound potentiates the effects of bradykinin, leading to cardioprotective and vasodilatory responses. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its role within relevant signaling pathways.

Introduction to Aminopeptidase P and the Role of this compound

Aminopeptidase P (APP; EC 3.4.11.9) is a metalloenzyme that specifically cleaves the N-terminal amino acid from peptides where the second residue is proline. This unique specificity makes it a key regulator of the biological activity of several important peptides, including bradykinin, a potent vasodilator involved in inflammation and blood pressure regulation. There are multiple isoforms of APP, including membrane-bound and cytosolic forms, which are found in various tissues.

This compound is a synthetic peptide analog designed as a specific inhibitor of APP. Its structure mimics the natural substrate of the enzyme, allowing it to bind to the active site and block its catalytic activity. The inhibition of APP by this compound is reversible.[1] This inhibition leads to an increase in the local concentration of bradykinin, thereby enhancing its physiological effects. This "bradykinin-sparing" effect has shown therapeutic potential in preclinical models of cardiovascular diseases, such as myocardial infarction.[2]

Quantitative Inhibitory Data

The inhibitory potency of this compound and its analogs has been quantified against various aminopeptidase P isozymes. The following tables summarize the key inhibitory constants (IC50 and Ki values) reported in the literature.

Table 1: Inhibitory Activity of this compound against Aminopeptidase P

| Species | Enzyme Source | IC50 (µM) | Ki (µM) | Reference |

| Human | Membrane-bound | 2.9 | 0.64 | [3][4] |

| Rat | Lung membrane-bound | - | 2.6 | [5] |

Table 2: Structure-Activity Relationship of this compound Analogues against Human Membrane-Bound Aminopeptidase P

| Compound | N-terminal Residue | IC50 (µM) | Reference |

| This compound (1) | (2S,3R)-3-amino-2-hydroxy-4-phenyl-butanoyl | 2.9 | [3][6] |

| Analogue (6) | (2S,3R)-3-amino-2-hydroxy-5-methyl-hexanoyl | 0.23 | [3][6] |

Signaling Pathway: Bradykinin Degradation

Aminopeptidase P is a key enzyme in the degradation of bradykinin, working in concert with Angiotensin-Converting Enzyme (ACE). The following diagram illustrates this pathway and the points of inhibition by this compound and ACE inhibitors.

References

- 1. A modular map of Bradykinin-mediated inflammatory signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a selective inhibitor of aminopeptidase P, reduces myocardial infarct size by a kinin-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sketchviz.com [sketchviz.com]

- 5. brighamandwomens.org [brighamandwomens.org]

- 6. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Apstatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apstatin, a potent and specific inhibitor of aminopeptidase P (APP), has emerged as a significant molecule in cardiovascular research. Its discovery stemmed from the need to understand the enzymatic degradation of bradykinin, a potent vasodilator with cardioprotective effects. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Discovery and Rationale

The discovery of this compound was driven by research into the metabolism of bradykinin, a peptide hormone that is rapidly inactivated in circulation. A key enzyme responsible for this degradation is aminopeptidase P (APP), which cleaves the N-terminal arginine from bradykinin. It was hypothesized that inhibiting APP could potentiate the beneficial effects of bradykinin, particularly its cardioprotective actions.

This compound, with the chemical name N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-prolyl-L-prolyl-L-alaninamide, was synthesized by Prechel et al. in 1995 as a specific inhibitor of APP.[1] Subsequent studies confirmed its ability to inhibit APP in the low micromolar range and its selectivity over other bradykinin-degrading enzymes like angiotensin-converting enzyme (ACE).[2] This selectivity makes this compound a valuable tool for studying the specific roles of APP in physiological and pathological processes.

Quantitative Data

The inhibitory potency of this compound and its analogues against various aminopeptidase P isozymes has been determined in several studies. The following tables summarize the key quantitative data.

| Inhibitor | Enzyme Source | Inhibition Constant (Ki) | IC50 | Reference |

| This compound | Rat Lung Membrane-bound Aminopeptidase P | 2.6 µM | - | [2] |

| This compound | Human Aminopeptidase P | - | 2.9 µM | [3] |

| This compound | Rat Aminopeptidase P | - | 0.64 µM | [4] |

| This compound | Aminopeptidase P2 | ~3 µM | - | [1] |

| Analogue with (2S,3R)-3-amino-2-hydroxy-5-methyl-hexanoyl N-terminus | Human Aminopeptidase P | - | 0.23 µM | [3] |

Experimental Protocols

Synthesis of this compound (Representative Solid-Phase Peptide Synthesis Protocol)

Materials:

-

Fmoc-L-Ala-Wang resin

-

Fmoc-L-Pro-OH

-

(2S,3R)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-phenylbutanoic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

20% Piperidine in Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-L-Ala-Wang resin in DMF for 1 hour in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the alanine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Proline Coupling:

-

Pre-activate Fmoc-L-Pro-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 20 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling for the Second Proline: Repeat steps 2 and 3 for the second proline residue.

-

Coupling of the N-terminal Amino Acid:

-

Pre-activate (2S,3R)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-phenylbutanoic acid (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF.

-

Add the activated solution to the resin and shake for 2-4 hours.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Cleavage and Deprotection:

-

Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.

Aminopeptidase P Inhibition Assay (Fluorometric Method)

This protocol is a generalized method for determining the inhibitory activity of compounds like this compound against aminopeptidase P using a fluorogenic substrate.

Materials:

-

Purified aminopeptidase P enzyme

-

Fluorogenic substrate (e.g., Arg-Pro-Pro-7-amido-4-methylcoumarin)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound or other test inhibitors

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Dilute the purified aminopeptidase P to the desired concentration in the assay buffer.

-

Prepare a serial dilution of this compound in the assay buffer.

-

-

Assay Reaction:

-

To each well of the 96-well plate, add 50 µL of the assay buffer.

-

Add 25 µL of the this compound solution (or buffer for control).

-

Add 25 µL of the diluted enzyme solution and incubate for 15 minutes at 37°C.

-

-

Initiation of Reaction:

-

Add 25 µL of the fluorogenic substrate to each well to initiate the reaction.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) at regular intervals for 30-60 minutes using the microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.

-

Determine the percent inhibition for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

To determine the Ki, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten, Dixon plot).

-

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: The Kinin-Dependent Pathway

This compound exerts its cardioprotective effects by inhibiting aminopeptidase P, thereby preventing the degradation of bradykinin. The increased levels of bradykinin then activate the bradykinin B2 receptor, a G-protein coupled receptor, initiating a downstream signaling cascade that leads to vasodilation and cardioprotection.

Caption: this compound inhibits APP, increasing bradykinin levels and activating the B2 receptor pathway.

Experimental Workflow for Assessing this compound's Cardioprotective Effects

A typical experimental workflow to evaluate the in vivo cardioprotective effects of this compound involves a model of myocardial ischemia-reperfusion injury in rodents.

Caption: Workflow for in vivo evaluation of this compound's cardioprotective effects.

Conclusion

This compound stands as a testament to the power of targeted enzyme inhibition for therapeutic benefit. Its discovery has not only provided a valuable tool for dissecting the physiological roles of aminopeptidase P but has also paved the way for the development of novel therapeutic strategies for cardiovascular diseases. The detailed methodologies and data presented in this guide are intended to support further research and development in this promising area.

References

- 1. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound analogue inhibitors of aminopeptidase P, a bradykinin-degrading enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A continuous fluorimetric assay for aminopeptidase P detailed analysis of product inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Apstatin's Effect on Kinin Metabolism: A Technical Whitepaper

This document provides an in-depth technical overview of Apstatin and its effects on the kallikrein-kinin system. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the mechanism of action and therapeutic potential of inhibiting kinin metabolism.

Introduction to the Kallikrein-Kinin System

The kallikrein-kinin system is a crucial endogenous metabolic cascade that results in the release of potent vasoactive peptides known as kinins, most notably bradykinin (BK) and kallidin.[1][2] These peptides are involved in a wide array of physiological and pathological processes, including inflammation, blood pressure regulation, coagulation, and pain.[2] Kinins exert their effects by binding to two specific G protein-coupled receptors: the bradykinin B1 receptor (B1R) and the B2 receptor (B2R).[3]

The biological activity of kinins is tightly regulated by a group of enzymes called kininases, which rapidly degrade them.[2] Key enzymes in this process include Angiotensin-Converting Enzyme (ACE, also known as kininase II), Aminopeptidase P (APP), and Neutral Endopeptidase (NEP).[4][5][6] By controlling the local concentration of kinins, these enzymes play a critical role in cardiovascular and renal function.[7] The inhibition of these kininases can potentiate the actions of endogenous kinins, a mechanism that is central to the therapeutic effects of ACE inhibitors.[7][8][9]

This compound is a selective inhibitor of Aminopeptidase P (APP), one of the primary enzymes responsible for kinin degradation in specific vascular beds.[8][10][11] Its selectivity allows for the targeted potentiation of kinin activity, offering a distinct pharmacological approach compared to broader-spectrum inhibitors like ACE inhibitors.

Mechanism of Action of this compound

This compound exerts its effect by specifically inhibiting Aminopeptidase P, which cleaves the Arg1-Pro2 bond of bradykinin.[10] In vascular systems like the rat lung and heart, both APP and ACE are significant contributors to bradykinin degradation.[8][10] While ACE is responsible for a larger portion of bradykinin breakdown in the pulmonary circulation (approximately 70%), APP still plays a substantial role (approximately 30%).[10]

By inhibiting APP, this compound prevents the cleavage of bradykinin, leading to its local accumulation. This elevated concentration of bradykinin enhances the activation of B2 receptors, resulting in various downstream physiological effects, including vasodilation and cardioprotection.[8] Importantly, this compound is highly selective and does not inhibit ACE or other known bradykinin-degrading enzymes, allowing for a focused modulation of the kinin pathway.[10]

Quantitative Data on this compound's Efficacy

The inhibitory potency of this compound and its downstream physiological effects have been quantified in several key studies. The data highlight its selectivity for APP and its significant impact on kinin-dependent processes.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Target Enzyme | Species/Source | Value | Citation |

|---|---|---|---|---|

| Ki | Aminopeptidase P | Rat Lung (membrane-bound) | 2.6 µM | [10] |

| IC50 | Aminopeptidase P | Human | 2.9 µM |[11] |

Table 2: Effects of this compound on Bradykinin (BK) Degradation and Cardioprotection

| Experimental Model | Treatment Group | Measured Outcome | Result | Citation |

|---|---|---|---|---|

| Isolated Perfused Rat Lung | Control (No Inhibitors) | Intact [³H]-BK in Perfusate | 0% | [10] |

| Ramiprilat (0.5 µM) | Intact [³H]-BK in Perfusate | 22% ± 6% | [10] | |

| This compound (40 µM) + Ramiprilat (0.5 µM) | Intact [³H]-BK in Perfusate | 92% ± 4% | [10] | |

| In Vivo Rat Myocardial Infarction | Saline (Control) | Infarct Size / Area at Risk (IS/AAR) | 40% ± 2% | [8][9] |

| This compound | Infarct Size / Area at Risk (IS/AAR) | 18% ± 2% | [8][9] | |

| Ramiprilat (ACE Inhibitor) | Infarct Size / Area at Risk (IS/AAR) | 18% ± 3% | [8][9] | |

| This compound + HOE140 (B2 Receptor Antagonist) | Infarct Size / Area at Risk (IS/AAR) | 49% ± 4% | [8][9] |

| | this compound + Ramiprilat | Infarct Size / Area at Risk (IS/AAR) | 20% ± 4% |[8][9] |

Key Experimental Protocols

The following sections detail the methodologies used in seminal studies to characterize this compound's effects.

This protocol was designed to quantify the contribution of APP and ACE to bradykinin degradation in the pulmonary circulation and to assess the efficacy of their respective inhibitors.[10]

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized.

-

Lung Isolation: The thoracic cavity is opened, and the pulmonary artery and left atrium are cannulated. The lungs are carefully removed and placed in a perfusion apparatus.

-

Perfusion: The lungs are perfused with a Krebs-Henseleit buffer at a constant flow rate. The buffer is oxygenated (95% O₂, 5% CO₂) and maintained at 37°C.

-

Radiolabeling: Tritiated bradykinin ([³H]-BK) is introduced into the pulmonary circulation.

-

Inhibitor Application: The experiment is conducted in the absence of inhibitors, in the presence of the ACE inhibitor ramiprilat, and in the presence of both ramiprilat and this compound.

-

Sample Collection: The lung perfusate is collected.

-

Analysis: The collected perfusate is analyzed using High-Performance Liquid Chromatography (HPLC) to separate and quantify the intact [³H]-BK from its radiolabeled metabolic fragments. The percentage of intact [³H]-BK is calculated relative to the total radioactivity in the sample.

This in vivo model was used to determine if the inhibition of APP by this compound confers cardioprotective effects and to confirm if these effects are mediated by bradykinin.[8][9]

Methodology:

-

Animal Preparation: Pentobarbital-anesthetized rats are used for the study.

-

Surgical Procedure: A thoracotomy is performed, and the left coronary artery is identified and occluded for 30 minutes to induce ischemia.

-

Reperfusion: The occlusion is removed after 30 minutes, allowing for 3 hours of reperfusion.

-

Drug Administration:

-

The APP inhibitor this compound, the ACE inhibitor ramiprilat, or their combination are administered 5 minutes before the onset of ischemia.

-

In a separate group, the specific B2 receptor antagonist HOE140 is administered 5 minutes prior to the enzyme inhibitors to test for kinin dependency.

-

A control group receives a saline solution.

-

-

Infarct Size Measurement: At the end of the reperfusion period, the heart is excised. The area at risk (AAR) is determined, and the heart is sliced and stained with a tetrazolium salt solution (e.g., triphenyltetrazolium chloride).

-

Analysis: The viable (stained red) and infarcted (unstained) myocardial tissues are quantified. The myocardial infarct size (IS) is expressed as a percentage of the area at risk (AAR). Statistical analysis (e.g., ANOVA) is used to compare the IS/AAR% across the different treatment groups.[8]

Signaling Pathway and Physiological Consequences

The inhibition of APP by this compound initiates a signaling cascade that culminates in significant physiological outcomes, most notably cardioprotection. The accumulation of local bradykinin is the primary trigger for this pathway.

The increased concentration of bradykinin potentiates the stimulation of B2 receptors, which are constitutively expressed on endothelial cells. Activation of B2 receptors is known to trigger a variety of cellular responses, including the release of nitric oxide (NO) and prostacyclin, leading to vasodilation and other protective effects on the myocardium during ischemia and reperfusion events.[3]

The critical role of this pathway was demonstrated in studies where the cardioprotective effect of this compound was completely abolished by the co-administration of HOE140, a selective B2 receptor antagonist.[8][9] This finding confirms that the benefits of this compound are not a result of off-target effects but are directly mediated by the potentiation of the bradykinin-B2 receptor axis.

Conclusion

This compound is a potent and selective inhibitor of Aminopeptidase P. By preventing the degradation of bradykinin, this compound effectively increases the local concentration of this vasoactive peptide. This leads to enhanced activation of bradykinin B2 receptors, a mechanism that has been shown to confer significant cardioprotective effects in preclinical models of myocardial ischemia-reperfusion injury.[3][8][9] The efficacy of this compound in reducing infarct size is comparable to that of established ACE inhibitors, but its high selectivity offers a more targeted approach to modulating the kallikrein-kinin system.[8][9] These findings underscore the potential of selective APP inhibition as a novel therapeutic strategy for cardiovascular diseases.

References

- 1. The Kallikrein-Kinin System: Current and Future Pharmacological Targets [jstage.jst.go.jp]

- 2. Kinin–kallikrein system - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | The bradykinin-forming cascade in anaphylaxis and ACE-inhibitor induced angioedema/airway obstruction [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. This compound, a selective inhibitor of aminopeptidase P, reduces myocardial infarct size by a kinin-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a selective inhibitor of aminopeptidase P, reduces myocardial infarct size by a kinin-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of a new aminopeptidase P inhibitor, this compound, on bradykinin degradation in the rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound analogue inhibitors of aminopeptidase P, a bradykinin-degrading enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of Apstatin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apstatin, a potent and selective inhibitor of Aminopeptidase P (APP), has emerged as a significant pharmacological tool for investigating the kallikrein-kinin system. Its mechanism of action, centered on the prevention of bradykinin degradation, confers notable cardioprotective effects. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its study. Visualizations of the relevant signaling pathway and a typical experimental workflow are also provided to facilitate a deeper understanding of its biological role and research applications.

Introduction

This compound, chemically known as N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-prolyl-L-prolyl-L-alaninamide, is a synthetic peptide analog that acts as a competitive inhibitor of Aminopeptidase P (APP).[1][2] APP is a metalloexopeptidase responsible for cleaving the N-terminal arginine from bradykinin, a potent vasodilator peptide.[2] By inhibiting APP, this compound effectively increases the local concentration and prolongs the half-life of bradykinin, thereby enhancing its physiological effects. This targeted action makes this compound a valuable agent for studying the roles of bradykinin in various physiological and pathological processes, most notably in cardiovascular protection.

Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of Aminopeptidase P.[2] This inhibition prevents the enzymatic degradation of bradykinin. The accumulation of bradykinin leads to the potentiation of its effects, which are primarily mediated through the activation of bradykinin B2 receptors on endothelial cells.[1] This activation stimulates the release of nitric oxide (NO) and prostacyclin, leading to vasodilation and other cardioprotective effects.[1]

Quantitative Pharmacological Data

The inhibitory potency of this compound against Aminopeptidase P has been quantified in several studies. The following table summarizes the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) reported for this compound against human and rat APP.

| Parameter | Species | Enzyme Source | Value (µM) | Reference |

| Ki | Rat | Lung membrane-bound APP | 2.6 | [2] |

| IC50 | Human | Platelet membrane-bound APP | 2.9 | [3] |

Signaling Pathway

The signaling pathway affected by this compound is centered on the potentiation of bradykinin signaling. The following diagram illustrates the key components of this pathway and the point of intervention for this compound.

Experimental Protocols

In Vivo Model of Myocardial Ischemia-Reperfusion Injury in Rats

This protocol is based on the methodology described by Wolfrum et al. (2001).[1]

Objective: To evaluate the cardioprotective effect of this compound in reducing myocardial infarct size following ischemia-reperfusion injury in an in vivo rat model.

Materials:

-

Male Wistar rats (250-300g)

-

Anesthetic (e.g., pentobarbital sodium)

-

This compound solution (1 mg/kg in saline)

-

Saline (vehicle control)

-

Surgical instruments for thoracotomy and coronary artery ligation

-

Ventilator

-

ECG monitoring equipment

-

Triphenyltetrazolium chloride (TTC) stain

-

Evans Blue dye

Procedure:

-

Anesthesia and Surgical Preparation: Anesthetize the rat and initiate mechanical ventilation. Perform a left thoracotomy to expose the heart. Place a suture around the left anterior descending (LAD) coronary artery.

-

Drug Administration: Administer this compound (1 mg/kg) or saline intravenously 5 minutes prior to the induction of ischemia.

-

Ischemia: Induce regional myocardial ischemia by tightening the suture around the LAD artery for 30 minutes. Confirm ischemia by observing regional cyanosis of the myocardium and changes in the ECG.

-

Reperfusion: After 30 minutes of ischemia, release the ligature to allow for reperfusion of the coronary artery for 3 hours.

-

Infarct Size Determination: At the end of the reperfusion period, re-occlude the LAD artery and inject Evans Blue dye intravenously to delineate the area at risk (AAR). Euthanize the animal, excise the heart, and slice it into transverse sections. Incubate the heart slices in TTC stain to differentiate between infarcted (pale) and viable (red) tissue.

-

Data Analysis: Measure the AAR (area not stained by Evans Blue) and the infarct size (area not stained by TTC within the AAR). Express the infarct size as a percentage of the AAR.

Isolated Perfused Rat Heart Model (Langendorff)

This protocol is based on the methodology described by Ersahin et al. (1999).[4]

Objective: To assess the direct cardioprotective effects of this compound on the heart in an ex vivo model of global ischemia and reperfusion.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Heparin

-

Krebs-Henseleit buffer

-

Langendorff perfusion apparatus

-

This compound

-

Instrumentation to measure heart rate, left ventricular developed pressure (LVDP), and coronary flow.

-

Assay kits for creatine kinase (CK) and lactate dehydrogenase (LDH)

Procedure:

-

Heart Isolation and Perfusion: Heparinize and anesthetize the rat. Rapidly excise the heart and mount it on a Langendorff apparatus. Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.

-

Stabilization: Allow the heart to stabilize for a period of 20 minutes.

-

Drug Perfusion: Perfuse the heart with buffer containing this compound at the desired concentration for a specified period before inducing ischemia.

-

Global Ischemia: Induce global ischemia by stopping the perfusion for 30 minutes.

-

Reperfusion: Reinitiate perfusion with the same buffer (with or without this compound) for 45 minutes.

-

Functional Assessment: Continuously monitor and record heart rate, LVDP, and coronary flow throughout the experiment.

-

Biochemical Analysis: Collect the coronary effluent during the reperfusion period to measure the release of CK and LDH as markers of myocardial injury.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for an in vivo ischemia-reperfusion study with this compound.

Pharmacokinetics (ADME)

A comprehensive search of the available scientific literature did not yield specific data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Further research is required to characterize the pharmacokinetic profile of this compound, which is crucial for its potential development as a therapeutic agent.

Conclusion

This compound is a well-characterized, selective inhibitor of Aminopeptidase P that has proven to be an invaluable tool for cardiovascular research. Its ability to potentiate the effects of bradykinin has demonstrated significant cardioprotective effects in preclinical models of myocardial ischemia-reperfusion injury. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in further exploring the pharmacology of this compound and its potential therapeutic applications. The notable absence of pharmacokinetic data highlights a critical area for future investigation to fully understand the disposition and potential clinical utility of this compound.

References

- 1. This compound, a selective inhibitor of aminopeptidase P, reduces myocardial infarct size by a kinin-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of a new aminopeptidase P inhibitor, this compound, on bradykinin degradation in the rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound analogue inhibitors of aminopeptidase P, a bradykinin-degrading enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardioprotective effects of the aminopeptidase P inhibitor this compound: studies on ischemia/reperfusion injury in the isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

Apstatin's specificity for prolyl aminopeptidases

An In-depth Technical Guide to Apstatin's Specificity for Prolyl Aminopeptidases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, chemically identified as N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-prolyl-L-prolyl-L-alaninamide, is a synthetic peptide-like inhibitor recognized for its specificity towards prolyl aminopeptidases, particularly Aminopeptidase P (APP).[1][2][3] It functions as a reversible, mixed-type inhibitor and has been instrumental in elucidating the physiological roles of APP, especially in the metabolism of bradykinin.[1][3] Its ability to spare bradykinin from degradation has demonstrated cardioprotective effects in preclinical models, making it a valuable tool in cardiovascular research.[1][4] This document provides a comprehensive overview of this compound's inhibitory profile, the experimental protocols used for its characterization, and its mechanism of action.

Inhibitory Profile and Specificity of this compound

This compound exhibits a selective, though not highly potent, inhibitory action against prolyl aminopeptidases.[1] Its primary targets are the membrane-bound (APP2) and soluble (APP1) isoforms of Aminopeptidase P.[1] Notably, this compound does not inhibit Angiotensin-Converting Enzyme (ACE) or a range of other tested membrane-bound peptidases, highlighting its specificity.[1][3] This selectivity allows for the discrete study of APP's contribution to physiological processes, such as the kinin cascade, independent of ACE.

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified against various Aminopeptidase P isozymes. The data, expressed as inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀), are summarized in the table below.

| Enzyme Target | Source | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |

| Aminopeptidase P (APP) | Human | 0.64 µM | 2.9 µM | [5][6][7] |

| Membrane-bound APP | Rat Lung | 2.6 µM | - | [3][5] |

| Aminopeptidase P2 | Various | ~3 µM | - | [1] |

| Aminopeptidase P | E. coli | - | Inhibited | [1][8] |

| Aminopeptidase P1 | Mammalian (soluble) | - | Completely inhibited at 100 µM | [1] |

Mechanism of Action

This compound functions as a reversible, linear mixed-type inhibitor of rat lung membrane-bound Aminopeptidase P.[1][3] Its mechanism is rooted in substrate mimicry; as a non-hydrolysable peptide analogue, it binds to the active site of the enzyme, preventing the cleavage of natural substrates.[9]

The key structural feature responsible for its inhibitory activity is the N-terminal (2S,3R)-3-amino-2-hydroxy-4-phenyl-butanoic acid residue, a moiety also present in the general aminopeptidase inhibitor, bestatin.[1] Structure-activity relationship studies have shown that modifications to this N-terminal residue can significantly alter potency. For instance, replacing it with a (2S,3R)-3-amino-2-hydroxy-5-methyl-hexanoyl group results in a more potent inhibitor.[6][7]

Caption: Mechanism of this compound's mixed-type inhibition of Aminopeptidase P.

Role in Signaling Pathways: The Kinin Cascade

This compound's specificity for APP makes it a critical tool for studying the degradation of kinins, such as bradykinin. Bradykinin, a potent vasodilator, is inactivated in circulation primarily by two enzymes: ACE and APP.[3] APP specifically hydrolyzes the Arg¹-Pro² bond of bradykinin.[3] By inhibiting APP, this compound prevents this degradation, leading to a "bradykinin-sparing" effect. This increases local kinin concentrations, which then act on B₂ receptors to mediate physiological responses like vasodilation and cardioprotection.[1][4][10]

Caption: this compound's role in the bradykinin degradation pathway.

Experimental Protocols

The characterization of this compound's inhibitory activity relies on robust enzymatic assays. Below are detailed methodologies for key experiments.

In Vitro Aminopeptidase Inhibition Assay (General Protocol)

This protocol is adapted from standard methods for determining IC₅₀ values for aminopeptidase inhibitors.[11]

1. Materials and Reagents:

-

Enzyme: Purified aminopeptidase (e.g., from porcine kidney microsomes).

-

Substrate: Chromogenic or fluorogenic substrate (e.g., L-Amino Acid-p-nitroanilide).

-

Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO or buffer).

-

Buffer: 50 mM Phosphate-Buffered Saline (PBS), pH 7.2.

-

Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.

2. Assay Procedure:

-

Prepare a series of dilutions of this compound in PBS.

-

In a 96-well microplate, add the appropriate volume of enzyme solution to each well.

-

Add the various concentrations of this compound solution to the wells. Include a control well with no inhibitor.

-

Incubate the enzyme-inhibitor mixture at 37°C for 5-10 minutes to allow for binding.

-

Initiate the reaction by adding the substrate solution to each well.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Measure the absorbance of the product (p-nitroaniline) at 405 nm.

-

Calculate the percent inhibition for each this compound concentration relative to the control and determine the IC₅₀ value.

Bradykinin Degradation Assay in Perfused Lung Model

This protocol details a method to assess the functional impact of this compound on the degradation of its natural substrate, bradykinin.[3]

1. Materials and Reagents:

-

Model: Isolated perfused rat lung preparation.

-

Substrate: Radiolabeled [³H]-Bradykinin.

-

Inhibitors: this compound (e.g., 40 µM), Ramiprilat (ACE inhibitor, e.g., 0.5 µM) for comparison/combination.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.

2. Assay Procedure:

-

Set up the isolated perfused rat lung system, maintaining physiological conditions.

-

Perfuse the lung with a buffer containing [³H]-Bradykinin.

-

In separate experiments, co-perfuse [³H]-Bradykinin with this compound, Ramiprilat, or a combination of both. A control group receives only [³H]-Bradykinin.

-

Collect the perfusate exiting the lung.

-

Analyze the collected perfusate using reverse-phase HPLC to separate intact [³H]-Bradykinin from its radiolabeled metabolites.

-

Quantify the amount of intact [³H]-Bradykinin in the perfusate for each experimental condition to determine the extent of inhibition of bradykinin degradation.

Caption: General experimental workflow for an in vitro inhibition assay.

Conclusion

This compound is a well-characterized and specific inhibitor of prolyl aminopeptidases, particularly Aminopeptidase P. Its selectivity over other key peptidases like ACE makes it an invaluable molecular probe for investigating the physiological and pathological roles of APP. The quantitative data on its inhibitory constants, coupled with detailed experimental protocols, provide a solid foundation for its use in research. Furthermore, its demonstrated mechanism of action in sparing bradykinin highlights its potential as a lead compound for the development of novel therapeutics, especially in the context of cardiovascular diseases.

References

- 1. MEROPS - the Peptidase Database [ebi.ac.uk]

- 2. This compound | C23H33N5O5 | CID 447280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Effect of a new aminopeptidase P inhibitor, this compound, on bradykinin degradation in the rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a selective inhibitor of aminopeptidase P, reduces myocardial infarct size by a kinin-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound analogue inhibitors of aminopeptidase P, a bradykinin-degrading enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. A Molecular Analysis of the Aminopeptidase P-Related Domain of PID-5 from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a selective inhibitor of aminopeptidase P, reduces myocardial infarct size by a kinin-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Establishment of a screening protocol for identification of aminopeptidase N inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Apstatin In Vivo Studies: Application Notes and Protocols for Cardioprotection Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Apstatin in in vivo research, with a focus on its cardioprotective effects. Detailed protocols, quantitative data from key studies, and visual representations of its signaling pathway and experimental workflow are presented to guide researchers in designing and executing their own in vivo studies.

Introduction

This compound is a selective inhibitor of Aminopeptidase P (APP), a membrane-bound enzyme involved in the degradation of bradykinin. By inhibiting APP, this compound effectively increases the local concentration of bradykinin, a potent cardioprotective peptide.[1][2][3] This mechanism has been shown to reduce myocardial infarct size in preclinical models of ischemia and reperfusion injury, highlighting the therapeutic potential of this compound in cardiovascular diseases.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by preventing the cleavage of bradykinin by Aminopeptidase P. The resulting accumulation of bradykinin leads to the activation of bradykinin B2 receptors.[1][3] This activation triggers a downstream signaling cascade that involves the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway. Specifically, bradykinin has been shown to activate Tyk2, a member of the JAK family, which in turn leads to the tyrosine phosphorylation and nuclear translocation of STAT3.[2][4][5] The activation of the STAT3 signaling pathway is a key event in mediating the cardioprotective effects observed with this compound treatment.

Quantitative Data from In Vivo Studies

The following table summarizes the quantitative data from a key in vivo study investigating the effect of this compound on myocardial infarct size in a rat model of ischemia and reperfusion.

| Treatment Group | N | Dosage | Administration Timing | Myocardial Infarct Size (% of Area at Risk) |

| Saline (Control) | 8 | - | 5 min before ischemia | 40 ± 2 |

| This compound | 8 | 1 mg/kg | 5 min before ischemia | 18 ± 2 |

| Ramiprilat | 8 | 0.1 mg/kg | 5 min before ischemia | 18 ± 3 |

| This compound + Ramiprilat | 8 | 1 mg/kg + 0.1 mg/kg | 5 min before ischemia | 20 ± 4 |

| HOE 140 | 6 | 0.5 mg/kg | 10 min before ischemia | 43 ± 3 |

| This compound + HOE 140 | 6 | 1 mg/kg + 0.5 mg/kg | 10 min before ischemia | 49 ± 4 |

| p < 0.05 compared to Saline control. Data is presented as mean ± SEM.[1][3] |

Experimental Protocols

This section details the methodology for an in vivo study of this compound in a rat model of acute myocardial ischemia and reperfusion, based on established protocols.[1][3]

Animal Model

-

Species: Male Wistar rats

-

Weight: 250-300g

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Animals should be acclimatized to the facility for at least one week before the experiment.

Surgical Procedure: Myocardial Ischemia and Reperfusion

-

Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., pentobarbital, 60 mg/kg intraperitoneally).

-

Intubation and Ventilation: Intubate the trachea and ventilate the animals with room air using a rodent ventilator.

-

Thoracotomy: Perform a left thoracotomy in the fourth intercostal space to expose the heart.

-

Coronary Artery Ligation: Pass a 6-0 silk suture under the left anterior descending (LAD) coronary artery.

-

Ischemia: Induce regional myocardial ischemia by tightening the suture around the LAD artery. Successful occlusion is confirmed by the appearance of a pale color in the myocardial area supplied by the artery. The ischemic period is typically 30 minutes.[1][3]

-

Reperfusion: After the ischemic period, release the snare to allow for reperfusion of the coronary artery. Reperfusion is typically maintained for 3 hours.[1][3]

Drug Administration

-

This compound: Dissolve this compound in saline. Administer intravenously as a bolus injection (e.g., 1 mg/kg) 5 minutes prior to the induction of ischemia.[1][3]

-

Control Groups:

-

Vehicle Control: Administer an equivalent volume of saline intravenously.

-

Positive Control: An ACE inhibitor like Ramiprilat (e.g., 0.1 mg/kg) can be used for comparison.

-

Mechanism Control: To confirm the role of bradykinin, a bradykinin B2 receptor antagonist such as HOE 140 (e.g., 0.5 mg/kg) can be administered before this compound.

-

Endpoint Analysis: Determination of Infarct Size

-

At the end of the reperfusion period, re-occlude the LAD artery at the same location.

-

Infuse a dye (e.g., 2% Evans blue) intravenously to delineate the area at risk (AAR) from the non-ischemic myocardium.

-

Excise the heart and slice the ventricles into transverse sections.

-

Incubate the heart slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-20 minutes. TTC stains viable myocardium red, while the infarcted tissue remains pale.

-

Image the heart slices and use planimetry software to quantify the area of the left ventricle (LV), the AAR, and the infarct size (IS).

-

Express the infarct size as a percentage of the area at risk (IS/AAR %).

Conclusion

This compound represents a promising therapeutic agent for the mitigation of myocardial ischemia-reperfusion injury. The protocols and data presented here provide a solid foundation for researchers to further investigate the in vivo efficacy and mechanisms of this compound. The established link between its primary mechanism of bradykinin potentiation and the activation of the cardioprotective STAT3 signaling pathway offers exciting avenues for future research in cardiovascular drug development.

References

- 1. This compound, a selective inhibitor of aminopeptidase P, reduces myocardial infarct size by a kinin-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. This compound, a selective inhibitor of aminopeptidase P, reduces myocardial infarct size by a kinin-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. theadl.com [theadl.com]

Application Notes and Protocols for Apstatin in a Rat Model of Ischemia

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of Apstatin, a selective inhibitor of Aminopeptidase P (APP), in a rat model of ischemia-reperfusion injury. This compound has demonstrated significant cardioprotective effects by reducing myocardial infarct size.[1][2][3] The protocols outlined below are based on established methodologies and provide detailed steps for in vivo studies in rats.

Mechanism of Action: this compound exerts its protective effects through the potentiation of the bradykinin signaling pathway.[1][2][4][5] Aminopeptidase P is an enzyme involved in the degradation of bradykinin. By inhibiting APP, this compound increases the local concentration of bradykinin in the tissue.[5] Bradykinin then binds to its B2 receptors, initiating a signaling cascade that is understood to contribute to cardioprotection during ischemia and reperfusion.[2][5]

Data Presentation

The following table summarizes the quantitative data from a key study investigating the effect of this compound on myocardial infarct size in a rat model of ischemia-reperfusion.

| Treatment Group | N | Area at Risk (AAR) (% of Ventricle) | Infarct Size (IS) (% of AAR) |

| Saline (Control) | 5 | 45 ± 3 | 40 ± 2 |

| This compound (1 mg/kg) | 5 | 48 ± 2 | 18 ± 2 |

| Ramiprilat (50 µg/kg) | 5 | 46 ± 3 | 18 ± 3 |

| This compound + Ramiprilat | 5 | 44 ± 2 | 20 ± 4* |

| HOE140 (Bradykinin B2 Antagonist) | 5 | 47 ± 2 | 43 ± 3 |

| This compound + HOE140 | 5 | 45 ± 2 | 49 ± 4 |

*p < 0.05 vs Saline. Data are presented as mean ± s.e.mean.[3]

Experimental Protocols

This compound Preparation and Administration

a. Reagent Preparation:

-

This compound Solution: Dissolve this compound in sterile, pyrogen-free 0.9% saline to a final concentration that allows for the administration of 1 mg/kg body weight in a suitable injection volume (e.g., 1 ml/kg). Prepare fresh on the day of the experiment.

-

Anesthetic: A solution of pentobarbital (100 mg/kg for induction, 150 µg/kg/min for maintenance) or a similar anesthetic cocktail is required.[3]

-

Anticoagulant: Heparin solution (100 IU).[3]

b. Administration Protocol:

-

Route of Administration: Intravenous (IV) injection.

-

Dosage: 1 mg/kg body weight.[3]

-

Timing: Administer the this compound solution as a single bolus injection 5 minutes prior to the induction of ischemia (coronary artery occlusion).[3][5]

Rat Model of Myocardial Ischemia-Reperfusion

This protocol describes the surgical procedure for inducing myocardial ischemia by ligating the left anterior descending (LAD) coronary artery. All procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

a. Animal Preparation:

-

Anesthetize the rat (e.g., Wistar rats, 270–310 g body weight) with an appropriate anesthetic (e.g., pentobarbital, 100 mg/kg, i.p.).[3]

-

Tracheotomize the animal and connect it to a rodent ventilator. Ventilate with room air supplemented with oxygen.[3]

-

Cannulate the left jugular vein for intravenous administration of fluids and drugs.[3]

-

Cannulate the left carotid artery to monitor mean arterial blood pressure.[3]

-

Monitor core body temperature and maintain it at 37.0–37.7°C using a heating pad.[3]

b. Surgical Procedure (LAD Occlusion):

-

Perform a left lateral thoracotomy to expose the heart.[3]

-

Carefully open the pericardium to visualize the left ventricle and the LAD coronary artery.

-

Pass a 6-0 silk suture under the LAD artery, approximately 2-3 mm from its origin.[4]

-

To induce ischemia, tighten the suture to occlude the artery. Successful occlusion can be confirmed by observing regional cyanosis of the myocardial tissue and ST-segment elevation on an electrocardiogram (ECG).[4]

-

After the ischemic period, release the snare to allow for reperfusion of the coronary artery.

c. Post-Surgical Care:

-

At the end of the reperfusion period, euthanize the animal under deep anesthesia.

-

Excise the heart for determination of the area at risk and infarct size.

Measurement of Infarct Size

-

Cannulate the aorta and perfuse the heart with saline to wash out the blood.

-

Re-occlude the LAD at the same location as during the experiment and perfuse the coronary arteries with a 2% solution of Evans blue dye. This will stain the normally perfused area of the heart blue, leaving the area at risk (AAR) unstained (pale).

-

Freeze the heart and slice it into transverse sections.

-

Incubate the heart slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate buffer at 37°C for 15-20 minutes. TTC will stain viable myocardium red, while the infarcted tissue will remain white.

-

Image the heart slices and use planimetry software to quantify the AAR (non-blue area) and the infarct size (white area).

Visualizations

Signaling Pathway of this compound-Mediated Cardioprotection

Caption: this compound inhibits APP, leading to increased bradykinin levels and cardioprotection.

Experimental Workflow for In Vivo Rat Model of Ischemia

Caption: Workflow for this compound administration in a rat model of myocardial ischemia.

Potential for Other Ischemia Models

While the primary evidence for this compound's efficacy is in myocardial ischemia, its mechanism of action suggests potential utility in other models of ischemia, such as cerebral ischemia. A similar inhibitor of aminopeptidase P2, ST-115, has shown promise in reducing brain infarct size and functional deficits in a rat model of ischemic stroke.[6] This suggests that exploring the neuroprotective effects of this compound in models of cerebral ischemia could be a valuable area of future research.

References

- 1. Permanent Occlusion of the Left Anterior Coronary Artery in the Rat [bio-protocol.org]

- 2. Permanent Occlusion of the Left Anterior Coronary Artery in the Rat [en.bio-protocol.org]

- 3. This compound, a selective inhibitor of aminopeptidase P, reduces myocardial infarct size by a kinin-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. This compound, a selective inhibitor of aminopeptidase P, reduces myocardial infarct size by a kinin-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Potent Inhibitor of Aminopeptidase P2 Reduces Reperfusion Injury in Models of Myocardial Infarction and Stroke - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Apstatin's Effect on Blood Pressure

References

- 1. Potentiation by aminopeptidase P of blood pressure response to bradykinin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potentiation by aminopeptidase P of blood pressure response to bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a selective inhibitor of aminopeptidase P, reduces myocardial infarct size by a kinin-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a selective inhibitor of aminopeptidase P, reduces myocardial infarct size by a kinin-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Blood Pressure Monitoring Using Radio Telemetry Method in Mice | Springer Nature Experiments [experiments.springernature.com]

- 8. ahajournals.org [ahajournals.org]

- 9. kentscientific.com [kentscientific.com]

- 10. Does Tail‐Cuff Plethysmography Provide a Reliable Estimate of Central Blood Pressure in Mice? - PMC [pmc.ncbi.nlm.nih.gov]

Apstatin in Vitro Cell Culture Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apstatin is a potent and specific inhibitor of membrane-bound aminopeptidase P (APP).[1] APP is a key enzyme responsible for the degradation of bradykinin, a potent vasoactive peptide involved in various physiological processes, including inflammation, blood pressure regulation, and glucose metabolism.[2][3] By inhibiting APP, this compound effectively prevents the breakdown of bradykinin, leading to its accumulation and enhanced signaling through its B2 receptor.[4][5] This potentiation of bradykinin signaling makes this compound a valuable tool for studying the kallikrein-kinin system and a potential therapeutic agent for cardiovascular and inflammatory diseases.[4][6]

These application notes provide detailed protocols for the use of this compound in in vitro cell culture systems, with a focus on its application in neonatal rat cardiomyocytes.

Mechanism of Action

This compound is a competitive inhibitor of aminopeptidase P.[3] Its inhibitory action increases the local concentration of bradykinin, which then activates the bradykinin B2 receptor, a G-protein coupled receptor (GPCR). Activation of the B2 receptor initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). In cardiomyocytes, this signaling cascade has been shown to stimulate glucose uptake.[2]

Data Presentation

The following tables summarize the quantitative data regarding the in vitro effects of this compound.

| Parameter | Value | Cell/Enzyme Source | Reference |

| Ki (Inhibition constant) | 2.6 µM | Purified rat lung membrane-bound aminopeptidase P | [3] |

| IC50 (human) | 2.9 µM | Human membrane-bound aminopeptidase P |

Table 1: Inhibitory Activity of this compound against Aminopeptidase P

| Treatment Condition | IP3 Formation (pmol/mg protein) | Glucose Uptake (pmol/h per mg protein) |

| Bradykinin alone | Not specified | 197.0 +/- 25.5 |

| Bradykinin + 5 µM this compound | 781.8 +/- 67.2 | 297.3 +/- 64.0 |

| Bradykinin + 5 µM this compound + 1 µM Hoe 140 (B2 receptor antagonist) | 127.4 +/- 33.0 | 132.5 +/- 26.2 |

Table 2: Effect of this compound on Bradykinin-Induced IP3 Formation and Glucose Uptake in Neonatal Rat Cardiomyocytes.[2]

Visualizations

Caption: Signaling pathway of this compound in vitro.

Caption: General experimental workflow for this compound application.

Experimental Protocols

Protocol 1: Isolation and Culture of Neonatal Rat Cardiomyocytes

Materials:

-

1-3 day old Sprague-Dawley rat pups

-

70% Ethanol

-

Hanks' Balanced Salt Solution (HBSS), sterile, ice-cold

-

Trypsin (0.25%)

-

Collagenase Type II

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Percoll

-

Culture dishes/plates

Procedure:

-

Euthanize neonatal rat pups according to approved institutional animal care and use committee protocols.

-

Sterilize the chest area with 70% ethanol.

-

Excise the hearts and place them in ice-cold sterile HBSS.

-

Mince the heart tissue into small fragments (1-2 mm³) in a sterile dish containing ice-cold HBSS.

-

Transfer the minced tissue to a tube containing trypsin solution and incubate with gentle agitation.

-

Neutralize the trypsin with DMEM containing 10% FBS.

-

Pellet the cells by centrifugation and resuspend in a collagenase solution. Incubate with gentle agitation.

-

Stop the digestion by adding DMEM with 10% FBS.

-

Filter the cell suspension through a cell strainer to remove undigested tissue.

-

To enrich for cardiomyocytes, layer the cell suspension on a discontinuous Percoll gradient and centrifuge.

-

Carefully collect the cardiomyocyte layer.

-

Wash the cells with DMEM and pellet by centrifugation.

-

Resuspend the cells in DMEM supplemented with 10% FBS and Penicillin-Streptomycin.

-

Plate the cells on gelatin or fibronectin-coated culture dishes.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

After 24-48 hours, the cardiomyocytes will have attached and started to beat spontaneously. The medium can be changed to a low-serum or serum-free medium for subsequent experiments.

Protocol 2: Inositol 1,4,5-Triphosphate (IP3) Assay

Materials:

-

Cultured neonatal rat cardiomyocytes

-

This compound

-

Bradykinin

-

Hoe 140 (optional, as a negative control)

-

Phosphate Buffered Saline (PBS)

-

Cell lysis buffer

-

IP3 ELISA kit or Fluorescence Polarization (FP) based IP3 assay kit

-

Microplate reader

Procedure:

-

Plate neonatal rat cardiomyocytes in multi-well plates and culture until they form a confluent, beating monolayer.

-

Serum-starve the cells for 4-6 hours prior to the experiment.

-

Pre-incubate the cells with the desired concentration of this compound (e.g., 5 µM) for 30 minutes at 37°C. For negative controls, pre-incubate a set of wells with Hoe 140 before adding this compound.

-

Stimulate the cells with bradykinin at an appropriate concentration and for a specific time (e.g., 10-30 seconds).

-

Immediately stop the reaction by aspirating the medium and adding ice-cold cell lysis buffer.

-

Collect the cell lysates.

-

Quantify the IP3 concentration in the lysates using a commercially available IP3 ELISA or FP assay kit, following the manufacturer's instructions.

-

Normalize the IP3 concentration to the total protein content of each sample.

Protocol 3: Glucose Uptake Assay

Materials:

-

Cultured neonatal rat cardiomyocytes

-

This compound

-

Bradykinin

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

-

Phloretin (glucose transport inhibitor)

-

Cell lysis buffer

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Plate neonatal rat cardiomyocytes in multi-well plates and allow them to reach confluence.

-

Serum-starve the cells for 4-6 hours.

-

Wash the cells twice with warm KRH buffer.

-

Pre-incubate the cells with the desired concentration of this compound (e.g., 5 µM) in KRH buffer for 30 minutes at 37°C.

-

Add bradykinin to the wells and incubate for the desired time.

-

Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose or a fluorescent glucose analog to each well. For negative controls, add phloretin along with the glucose analog to a set of wells to determine non-specific uptake.

-

Incubate for 10-15 minutes at 37°C.

-

Stop the uptake by aspirating the glucose-containing buffer and washing the cells three times with ice-cold PBS.

-

Lyse the cells with a suitable lysis buffer.

-

If using 2-deoxy-D-[³H]glucose, measure the radioactivity in the cell lysates using a scintillation counter.

-

If using a fluorescent glucose analog, measure the fluorescence of the cell lysates using a fluorescence plate reader.

-

Normalize the glucose uptake to the total protein concentration in each sample.

Troubleshooting

-

Low cardiomyocyte yield: Optimize the digestion time and enzyme concentrations. Ensure the Percoll gradient is prepared correctly.

-

High fibroblast contamination: Pre-plate the cell suspension for 1-2 hours to allow fibroblasts to attach preferentially before plating the cardiomyocytes.

-

No response to bradykinin: Ensure the bradykinin is fresh and has been stored correctly. Check the viability of the cells.

-

High background in assays: Optimize washing steps and ensure complete removal of buffers. Include appropriate negative controls.

Conclusion

This compound is a valuable pharmacological tool for studying the in vitro effects of sustained bradykinin signaling. The protocols outlined above provide a framework for investigating the impact of this compound on intracellular signaling and metabolic processes in cultured cells, particularly in neonatal rat cardiomyocytes. These studies can contribute to a better understanding of the role of the kallikrein-kinin system in cellular physiology and pathology.

References

- 1. MEROPS - the Peptidase Database [ebi.ac.uk]

- 2. Effects of the aminopeptidase P inhibitor this compound on bradykinin-induced inositol 1,4,5-triphosphate in neonatal rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of a new aminopeptidase P inhibitor, this compound, on bradykinin degradation in the rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a selective inhibitor of aminopeptidase P, reduces myocardial infarct size by a kinin-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a selective inhibitor of aminopeptidase P, reduces myocardial infarct size by a kinin-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Infarct size limiting effect of this compound alone and in combination with enalapril, lisinopril and ramipril in rats with experimental myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantification of Bradykinin Following Apstatin Treatment via High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bradykinin is a potent inflammatory mediator involved in a variety of physiological and pathological processes, including vasodilation, pain, and inflammation. Its rapid degradation in biological systems by peptidases, such as Angiotensin-Converting Enzyme (ACE) and Aminopeptidase P (APP), presents a significant challenge for its accurate quantification. Apstatin, a selective inhibitor of APP, is a valuable tool for studying the role of this specific degradation pathway. This document provides a detailed protocol for the quantification of bradykinin using High-Performance Liquid Chromatography (HPLC), particularly in the context of this compound treatment to prevent its degradation.

Bradykinin Signaling Pathway

Bradykinin exerts its effects by binding to two main G protein-coupled receptors, the B1 and B2 receptors. The B2 receptor is constitutively expressed and mediates the majority of bradykinin's acute effects, while the B1 receptor is typically induced by tissue injury and inflammation and is involved in chronic inflammatory responses.[1] Upon binding to its receptors, bradykinin initiates a cascade of intracellular signaling events, leading to the production of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in vasodilation, increased vascular permeability, and pain.[2]

Mechanism of this compound Action

Bradykinin is rapidly metabolized by various peptidases. Aminopeptidase P (APP) is a key enzyme that inactivates bradykinin by cleaving the Arg1-Pro2 bond. This compound is a potent and selective inhibitor of APP. By blocking the action of APP, this compound prevents the degradation of bradykinin, leading to its accumulation and potentiating its physiological effects. This makes this compound a critical tool for accurately measuring endogenous or administered bradykinin levels.

Experimental Protocol: Quantification of Bradykinin by HPLC

This protocol outlines a general method for the extraction and quantification of bradykinin from biological samples, such as plasma or tissue perfusate, following treatment with this compound.

1. Sample Collection and Preparation:

-

Objective: To collect and process biological samples while preventing the ex-vivo degradation of bradykinin.

-

Materials:

-

Blood collection tubes containing a protease inhibitor cocktail (e.g., EDTA and aprotinin).

-

This compound solution.

-

Centrifuge.

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18).

-

Methanol, Acetonitrile (ACN), Trifluoroacetic acid (TFA), Formic acid.

-

Deionized water.

-

-

Procedure:

-

Collect blood or tissue perfusate into tubes containing the protease inhibitor cocktail. For in-vitro or ex-vivo experiments, add this compound to the desired final concentration to the sample immediately after collection.

-

Centrifuge the samples (e.g., at 1,500 x g for 15 minutes at 4°C) to separate plasma or clear the perfusate.

-

Protein Precipitation (Alternative to SPE for some sample types): Add an equal volume of cold acetonitrile or 0.1 M orthophosphoric acid to the plasma/perfusate.[3] Vortex and centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet precipitated proteins.

-

Solid-Phase Extraction (Recommended for cleaner samples):

-

Condition the C18 SPE cartridge with methanol followed by deionized water.

-

Load the plasma/perfusate sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove interfering substances.

-

Elute bradykinin with a higher concentration of organic solvent (e.g., 80% acetonitrile with 0.1% TFA).

-

-

Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in the HPLC mobile phase for injection.

-

2. HPLC Analysis:

-

Objective: To separate and quantify bradykinin using reverse-phase HPLC.

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV or mass spectrometry (MS) detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% TFA in deionized water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used. For example, 5% to 60% B over 20 minutes. The exact gradient should be optimized for the specific column and system.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 214 nm or 220 nm.[3] For higher sensitivity and specificity, LC-MS/MS is recommended.

-